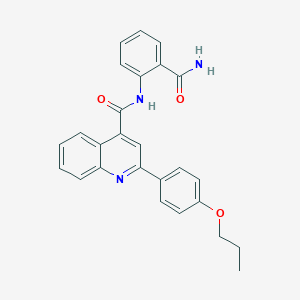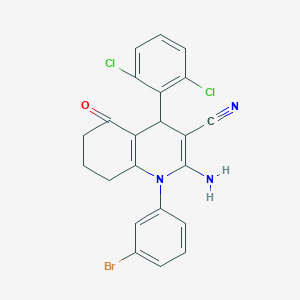![molecular formula C24H24N2O5 B451568 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE](/img/structure/B451568.png)
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a methoxyphenoxy group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furoyl chloride with piperazine to form 2-furylpiperazine. This intermediate is then reacted with 4-(2-methoxyphenoxy)methylbenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, as an alpha1-adrenergic receptor antagonist, it binds to these receptors and inhibits their activity. This can lead to various physiological effects, such as vasodilation and reduced blood pressure .
Comparaison Avec Des Composés Similaires
2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE can be compared with other similar compounds, such as:
Trazodone: Another arylpiperazine-based compound with alpha1-adrenergic receptor antagonist activity.
Naftopidil: A similar compound used for its therapeutic effects on the urinary tract.
Urapidil: Known for its antihypertensive properties.
These compounds share structural similarities but differ in their specific functional groups and pharmacological profiles, highlighting the uniqueness of this compound.
Propriétés
Formule moléculaire |
C24H24N2O5 |
|---|---|
Poids moléculaire |
420.5g/mol |
Nom IUPAC |
[4-(furan-2-carbonyl)piperazin-1-yl]-[4-[(2-methoxyphenoxy)methyl]phenyl]methanone |
InChI |
InChI=1S/C24H24N2O5/c1-29-20-5-2-3-6-21(20)31-17-18-8-10-19(11-9-18)23(27)25-12-14-26(15-13-25)24(28)22-7-4-16-30-22/h2-11,16H,12-15,17H2,1H3 |
Clé InChI |
XDJNLYKCVMQAEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canonique |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N'-[1-(2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B451488.png)





![butyl 4-({[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoate](/img/structure/B451498.png)
![Isopropyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B451499.png)
![3-amino-N-(2,5-dimethylphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B451500.png)

![N~2~-{4-[(1-ADAMANTYLAMINO)SULFONYL]PHENYL}-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURAMIDE](/img/structure/B451502.png)

![N-[2-(2,5-dimethylphenyl)-1H-benzimidazol-5-yl]adamantane-1-carboxamide](/img/structure/B451505.png)
